molecular formula C12H26O B14627508 2-Ethoxydecane CAS No. 55962-01-1

2-Ethoxydecane

Cat. No.: B14627508
CAS No.: 55962-01-1
M. Wt: 186.33 g/mol
InChI Key: CZMGLSVUJWHROB-UHFFFAOYSA-N
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Description

2-Ethoxydecane is an organic compound with the molecular formula C12H26O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and moderate solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxydecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium ethoxide (NaOEt) reacts with 1-bromodecane (C10H21Br) under reflux conditions to produce this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced through a similar process but with optimized conditions to ensure higher yields and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxydecane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly used.

Major Products Formed:

    Oxidation: Decanoic acid or decanal.

    Reduction: 2-Decanol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-Ethoxydecane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is studied for its potential effects on biological membranes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to dissolve various pharmaceutical compounds.

    Industry: It is used in the production of lubricants, surfactants, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxydecane exerts its effects involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

    2-Methoxydecane: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Propoxydecane: Contains a propoxy group instead of an ethoxy group.

    2-Butoxydecane: Contains a butoxy group instead of an ethoxy group.

Comparison: 2-Ethoxydecane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Compared to 2-Methoxydecane, it has a higher boiling point and greater solubility in non-polar solvents. Compared to 2-Propoxydecane and 2-Butoxydecane, it has a lower molecular weight and different reactivity profiles, making it suitable for specific industrial applications.

Properties

CAS No.

55962-01-1

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2-ethoxydecane

InChI

InChI=1S/C12H26O/c1-4-6-7-8-9-10-11-12(3)13-5-2/h12H,4-11H2,1-3H3

InChI Key

CZMGLSVUJWHROB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OCC

Origin of Product

United States

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